2-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole
CAS No.: 2640971-33-9
Cat. No.: VC11870091
Molecular Formula: C14H17N7
Molecular Weight: 283.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640971-33-9 |
|---|---|
| Molecular Formula | C14H17N7 |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | 3-methyl-8-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
| Standard InChI | InChI=1S/C14H17N7/c1-10-15-3-5-19(10)7-12-8-20(9-12)13-14-18-17-11(2)21(14)6-4-16-13/h3-6,12H,7-9H2,1-2H3 |
| Standard InChI Key | NQHYCKIEBINXNV-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CN(C2)C3=NC=CN4C3=NN=C4C |
| Canonical SMILES | CC1=NC=CN1CC2CN(C2)C3=NC=CN4C3=NN=C4C |
Introduction
The compound "2-methyl-1-[(1-{3-methyl- triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole" is a complex organic molecule that incorporates several heterocyclic rings, including imidazole, azetidine, and triazolo[4,3-a]pyrazine. This compound is of interest due to its potential biological activities, which are often associated with such heterocyclic structures.
Biological Activities
Heterocyclic compounds like imidazoles and triazolopyrazines have been extensively studied for their biological activities, including antibacterial, antifungal, and anticancer properties. While specific data on "2-methyl-1-[(1-{3-methyl- triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole" is not available, related compounds have shown promising bioactivities:
| Compound Type | Biological Activity |
|---|---|
| Imidazole Derivatives | Antimicrobial, anticancer |
| Triazolo[4,3-a]pyrazine Derivatives | Potential for various bioactivities due to their heterocyclic structure |
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. The presence of multiple heterocyclic rings suggests potential for diverse biological activities, making it a candidate for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume